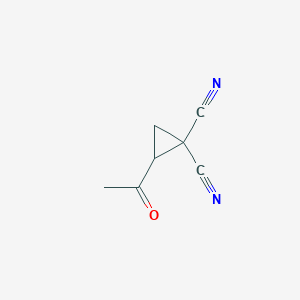
2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine is a chemical compound with potential therapeutic applications. It is commonly referred to as Mecamylamine or Mec. Mecamylamine is categorized as a nicotinic acetylcholine receptor antagonist. The compound has been studied for its potential use in treating various medical conditions, including addiction, hypertension, and anxiety disorders.
作用机制
Mecamylamine is a non-competitive antagonist of the nicotinic acetylcholine receptors. The compound binds to the receptor site and prevents the binding of acetylcholine, which is the neurotransmitter responsible for the rewarding effects of addictive substances. By blocking the receptor site, Mecamylamine reduces the rewarding effects of addictive substances, which helps in reducing addiction.
Biochemical and Physiological Effects
Mecamylamine has various biochemical and physiological effects. The compound has been shown to reduce the release of dopamine, which is a neurotransmitter associated with the rewarding effects of addictive substances. Mecamylamine also reduces the activation of the mesolimbic reward system, which is responsible for the reinforcing effects of addictive substances. The compound has also been shown to reduce the heart rate and blood pressure, which makes it a potential treatment for hypertension.
实验室实验的优点和局限性
Mecamylamine has various advantages and limitations for lab experiments. The compound is relatively easy to synthesize, which makes it readily available for research purposes. Mecamylamine is also a selective antagonist of the nicotinic acetylcholine receptors, which makes it a useful tool in studying the role of the receptors in addiction and other medical conditions. However, Mecamylamine has limitations in terms of its specificity, as it can also bind to other receptors, which can affect the results of experiments.
未来方向
There are various future directions for the research on Mecamylamine. The compound has potential therapeutic applications in treating addiction, hypertension, and anxiety disorders. Further research is needed to determine the optimal dosage and administration of Mecamylamine for these conditions. The compound can also be studied for its potential use in treating other medical conditions, such as Parkinson's disease and Alzheimer's disease. Additionally, research can be conducted to develop more selective nicotinic acetylcholine receptor antagonists that can be used in treating addiction and other medical conditions.
Conclusion
In conclusion, Mecamylamine is a chemical compound with potential therapeutic applications in treating addiction, hypertension, and anxiety disorders. The compound works by blocking the nicotinic acetylcholine receptors in the brain, which reduces the rewarding effects of addictive substances. Mecamylamine has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. The compound has various future directions for research, which can lead to the development of more effective treatments for addiction and other medical conditions.
合成方法
Mecamylamine can be synthesized through various methods. One of the commonly used methods is the reaction between 2,6-dimethyl-4-pyrimidinamine and 2-(2-chloroethyl)-1-methylpiperidine hydrochloride in ethanol. The reaction mixture is then heated under reflux for several hours to obtain the desired product. The product is then purified through recrystallization to obtain a white crystalline powder.
科学研究应用
Mecamylamine has been studied for its potential therapeutic applications. The compound has been shown to be effective in treating addiction to nicotine, alcohol, and opioids. Mecamylamine works by blocking the nicotinic acetylcholine receptors in the brain, which reduces the rewarding effects of addictive substances. The compound has also been studied for its potential use in treating hypertension and anxiety disorders.
属性
CAS 编号 |
121264-02-6 |
|---|---|
产品名称 |
2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine |
分子式 |
C21H32Cl3N5O2 |
分子量 |
492.9 g/mol |
IUPAC 名称 |
1-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylamino]-4,6-dimethylpyrimidin-5-yl]ethanone;trihydrochloride |
InChI |
InChI=1S/C21H29N5O2.3ClH/c1-15-20(17(3)27)16(2)24-21(23-15)22-9-10-25-11-13-26(14-12-25)18-7-5-6-8-19(18)28-4;;;/h5-8H,9-14H2,1-4H3,(H,22,23,24);3*1H |
InChI 键 |
GZYRDLQDXVNZIO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)NCCN2CCN(CC2)C3=CC=CC=C3OC)C)C(=O)C.Cl.Cl.Cl |
规范 SMILES |
CC1=C(C(=NC(=N1)NCCN2CCN(CC2)C3=CC=CC=C3OC)C)C(=O)C.Cl.Cl.Cl |
同义词 |
2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine SHI 437 SHI-437 SHI437 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2-Nitrophenyl)sulfinyl]acetic acid](/img/structure/B56369.png)
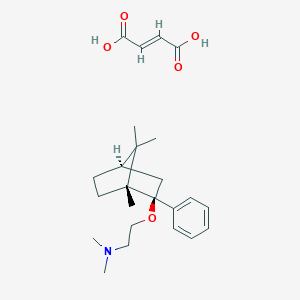
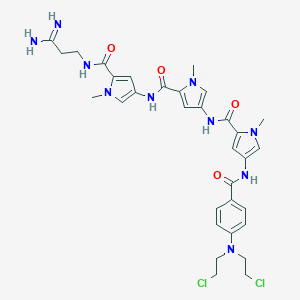
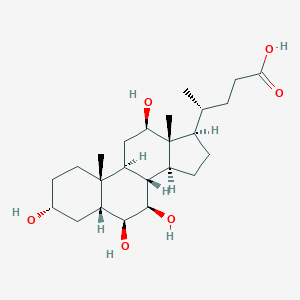
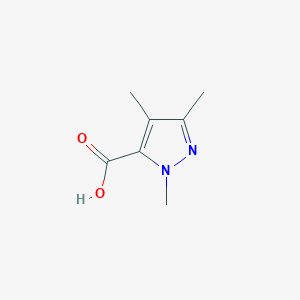


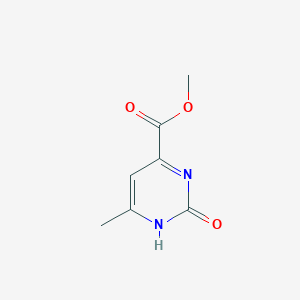
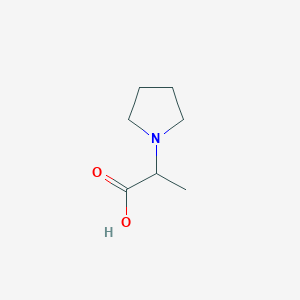



![(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B56397.png)
